

Carnostatine SAN9812 discovery and synthesis

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Compound of Interest

Compound Name: Carnostatine

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An In-Depth Technical Guide to the Discovery and Synthesis of **Carnostatine** (SAN9812): A Potent and Selective Carnosinase 1 (CN1) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carnosinase 1 (CN1) is a dipeptidase that hydrolyzes carnosine, a dipeptide with significant therapeutic potential in conditions such as diabetic nephropathy. However, the high activity of CN1 in human serum leads to rapid degradation of carnosine, limiting its clinical utility. This document provides a comprehensive technical overview of the discovery, synthesis, and characterization of **Carnostatine** (SAN9812), a potent and selective inhibitor of CN1.

Carnostatine was identified through the screening of a protease-directed small-molecule library and has demonstrated efficacy in preventing carnosine degradation both in vitro and in vivo. This guide details the experimental protocols for its characterization and provides quantitative data on its inhibitory activity and pharmacokinetic profile.

Introduction: The Challenge of Carnosine Bioavailability

Carnosine (β -alanyl-L-histidine) is an endogenous dipeptide with a range of physiological functions, including antioxidant, anti-glycation, and metal-ion chelating activities.^[1] These properties make it a promising therapeutic agent for diseases associated with glycoxidative stress, such as diabetic nephropathy.^{[2][3]} However, the therapeutic application of carnosine in humans is hampered by its rapid hydrolysis in the serum by carnosinase 1 (CN1), an enzyme

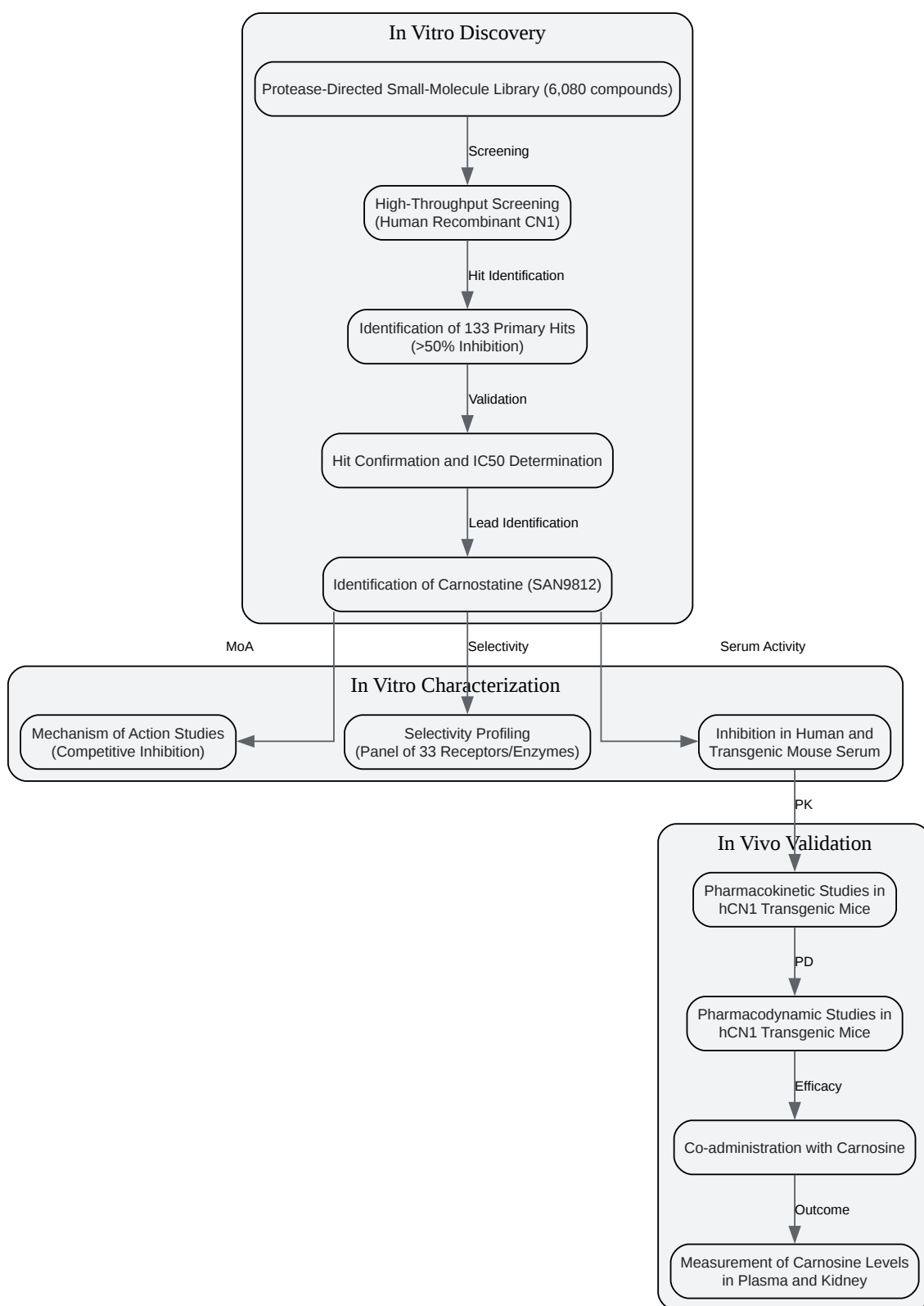
highly expressed in humans but not in rodents.[4][5] This rapid degradation significantly reduces the bioavailability of supplemented carnosine. To overcome this limitation, a strategy was developed to inhibit CN1 activity, thereby protecting circulating carnosine from degradation and enhancing its therapeutic effects.

Discovery of Carnostatine (SAN9812)

Carnostatine (SAN9812) was identified as a potent and selective inhibitor of CN1 through a high-throughput screening campaign of a protease-directed small-molecule library containing 6,080 compounds.[5] The screening assay was based on the detection of histidine released from the enzymatic cleavage of carnosine.[5] This discovery process led to the identification of a novel small molecule with the potential to significantly enhance the therapeutic window of carnosine.

Discovery Workflow

The discovery of **Carnostatine** followed a systematic workflow from initial screening to in vivo validation.



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Discovery workflow for **Carnostatine** (SAN9812).

Synthesis of Carnostatine (SAN9812)

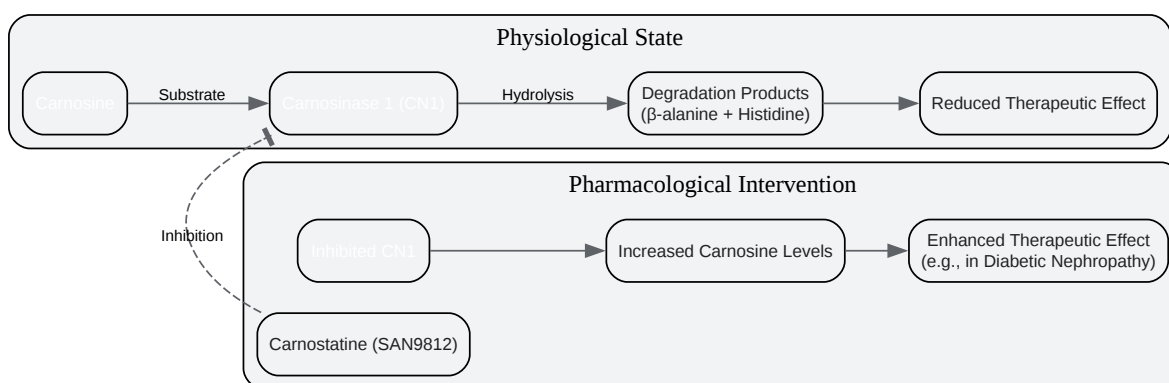
The chemical synthesis of **Carnostatine** (SAN9812) is a multi-step process. A detailed protocol for the synthesis is provided in the supplementary materials of the primary publication by Qiu et al. (2019). Researchers should refer to this source for precise reagent quantities and reaction conditions.

Biological Activity and Mechanism of Action

Carnostatine is a potent and selective competitive inhibitor of CN1.[5] Molecular dynamics simulations have suggested that the amine end, imidazole ring, and an additional hydroxyl group in the **Carnostatine** molecule contribute to its tight binding to the active site of CN1.[6]

Signaling Pathway

The therapeutic rationale for **Carnostatine** is based on its ability to inhibit CN1 and thereby increase the bioavailability of carnosine, which can then exert its protective effects in target tissues.



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